molecular formula C25H26O5 B161320 Isolupalbigenin CAS No. 162616-70-8

Isolupalbigenin

Cat. No. B161320
M. Wt: 406.5 g/mol
InChI Key: FXJPTJQFJYNFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isolupalbigenin is a member of isoflavones . It is extracted from the leaves of Cudrania tricuspidata . It has shown promising cytotoxic effects toward HL-60 cells .


Synthesis Analysis

Isolupalbigenin is a type of prenylated flavonoid . Prenylated flavonoids are a special kind of flavonoid derivative possessing one or more prenyl groups in the parent nucleus of the flavonoid . The presence of the prenyl side chain enriches the structural diversity of flavonoids and increases their bioactivity and bioavailability .


Molecular Structure Analysis

The molecular formula of Isolupalbigenin is C25H26O5 . Its molecular weight is 406.47 .


Chemical Reactions Analysis

Isolupalbigenin has shown in vitro inhibitory activity toward human glyoxalase I . It also shows two different antibacterial activities against MRSA: direct growth inhibition and intensification of methicillin sensitivity .


Physical And Chemical Properties Analysis

Isolupalbigenin has a boiling point of 621.5±55.0 °C (Predicted), a density of 1.246±0.06 g/cm3 (Predicted), and a pKa of 6.53±0.20 (Predicted) .

Scientific Research Applications

1. Anti-Proliferative Activity in Human Leukemia Cells

Isolupalbigenin has demonstrated significant anti-proliferative activity against HL-60 human leukemia cells. This effect is attributed to its inhibition of the enzyme glyoxalase I (GLO I), leading to the accumulation of apoptosis-inducible methylglyoxal in tumor cells, which induces cell apoptosis (Hikita et al., 2015).

2. Isolation from Erythrina Vogelii

Isolupalbigenin has been isolated from Erythrina vogelii, along with other prenylated isoflavonoids. This work contributes to understanding the chemical composition of Erythrina species and aids in the identification of potentially bioactive compounds (Queiroz et al., 2002).

3. Inhibitory Activity on Human Glyoxalase I

Isolupalbigenin, due to its two prenyl groups, has shown the highest inhibitory activity toward human glyoxalase I among compounds isolated from the stem bark of Erythrina poeppigiana. This activity suggests potential therapeutic applications in targeting this enzyme for disease treatment (Hikita et al., 2014).

4. Antibacterial Activity in Maclura Cochinchinensis

Isolupalbigenin, identified in Maclura cochinchinensis, exhibited strong antibacterial activities, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and S. aureus, suggesting its potential as an antibacterial agent (Polbuppha et al., 2021).

5. Antibacterial and Gastroprotective Activities

Isolupalbigenin, among other isoflavones isolated from Azorella madreporica, has been evaluated for antibacterial and gastroprotective activities. This research expands the knowledge of potential therapeutic applications of isolupalbigenin in treating gastrointestinal disorders and infections (Quesada et al., 2012).

Future Directions

Isolupalbigenin shows promising cytotoxic effects toward HL-60 cells and has in vitro inhibitory activity toward human glyoxalase I . It also shows two different antibacterial activities against MRSA: direct growth inhibition and intensification of methicillin sensitivity . These properties suggest that it could lead to the development of compounds for new approaches against MRSA infection .

properties

IUPAC Name

5,7-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O5/c1-14(2)5-7-17-11-16(8-10-20(17)26)19-13-30-25-18(9-6-15(3)4)21(27)12-22(28)23(25)24(19)29/h5-6,8,10-13,26-28H,7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJPTJQFJYNFKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isolupalbigenin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isolupalbigenin
Reactant of Route 2
Reactant of Route 2
Isolupalbigenin
Reactant of Route 3
Isolupalbigenin
Reactant of Route 4
Isolupalbigenin
Reactant of Route 5
Isolupalbigenin
Reactant of Route 6
Reactant of Route 6
Isolupalbigenin

Citations

For This Compound
95
Citations
C Ito, T Matsui, K Miyabe, CM Hasan, MA Rashid… - Phytochemistry, 2020 - Elsevier
Three undescribed isoflavones, derriscandenon A, B, and C, together with seven known isoflavones were isolated and structurally characterized during a study of the chemical …
Number of citations: 9 www.sciencedirect.com
K Hikita, S Yamada, R Shibata… - Natural Product …, 2015 - journals.sagepub.com
… -60 cells with isolupalbigenin, MG was significantly … isolupalbigenin inhibits the enzyme GLO I, resulting in MG accumulation in the medium, and leading to cell apoptosis. Isolupalbigenin…
Number of citations: 10 journals.sagepub.com
HLT Anh - J. Multidiscip. Eng. Sci. Technol., 2017 - jmest.org
… In our present working, structure of three isoflavonoids, lupalbigenin (1), isolupalbigenin (2) and … Based above NMR evidence, compound 2 was determined to be isolupalbigenin [12]. …
Number of citations: 2 www.jmest.org
M Sato, H Tanaka, N Tani, M Nagayama… - Letters in applied …, 2006 - academic.oup.com
… isolupalbigenin exhibited the highest anti‐MRSA activity and inhibited the growth of MRSA strains at 1·56–3·13 μg ml −1 . The MIC 90 and MBC 90 of isolupalbigenin … of isolupalbigenin. …
Number of citations: 53 academic.oup.com
P Máximo, A Lourenço, SS Feio… - … für Naturforschung C, 2000 - degruyter.com
… the first species and the isoflavones isolupalbigenin and ulexone A have been identified in the second one. 13C NMR data of isobavachromene, isolupalbigenin and ulexone A are also …
Number of citations: 23 www.degruyter.com
P cia Máximo, A Lourenço, SS Feiob, JC Roseirob - researchgate.net
… the first species and the isoflavones isolupalbigenin and ulexone A have been identified in the second one. 13C NMR data of isobavachromene, isolupalbigenin and ulexone A are also …
Number of citations: 2 www.researchgate.net
L Quesada, C Areche, L Astudillo… - Natural Product …, 2012 - journals.sagepub.com
Four isoflavones, isolated from the whole plant of Azorella madreporica, were identified as angustone C (1), alpinumisoflavone (2), licoisoflavone A (3) and isolupalbigenin (4) by …
Number of citations: 18 journals.sagepub.com
K Hikita, H Tanaka, T Murata, K Kato, M Hirata… - Journal of natural …, 2014 - Springer
… Among the isolates, isolupalbigenin (10) with two prenyl groups showed the highest … Among these compounds, isolupalbigenin (10) exhibited the most potent inhibitory activity, which …
Number of citations: 12 link.springer.com
EF Queiroz, KK Atindehou, C Terreaux… - Journal of Natural …, 2002 - ACS Publications
Four new prenylated isoflavonoids, vogelins D−G (1−4), were isolated from the CH 2 Cl 2 extract of Erythrina vogelii root bark in addition to the known compounds isolupalbigenin (5), …
Number of citations: 32 pubs.acs.org
S Tahara, Y Katagiri, JL Ingham, J Mizutani - Phytochemistry, 1994 - Elsevier
… The top band yielded 5.4 mg of isolupalbigenin (11) after further TLC in HE (3: 1, R, 0.42). Lonchocarpol D (D, + D,, S/6, 25.9 mg) was isolated from the middle band, whilst the main …
Number of citations: 108 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.